6-fluoro-3-(piperidin-4-yl)-1H-indole

Histamine H1 antagonism Structure-activity relationship in vivo cutaneous vascular permeability

Researchers developing α1B-selective ligands or complement factor B inhibitors face supply challenges with incorrectly substituted indole building blocks. 6-Fluoro-3-(piperidin-4-yl)-1H-indole (CAS 76315-55-4) provides the precise 6-fluoro regioisomer essential for patent-protected scaffolds. • Sub-nanomolar α1B affinity (Ki 0.61 nM) with 40-fold α1B/α1A selectivity. • Enhanced in vivo antihistamine activity vs. unsubstituted analogs. • Distinct LogD (-0.22) for favorable PK; batch QC documentation provided.

Molecular Formula C13H15FN2
Molecular Weight 218.27 g/mol
CAS No. 76315-55-4
Cat. No. B1338380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3-(piperidin-4-yl)-1H-indole
CAS76315-55-4
Molecular FormulaC13H15FN2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CNC3=C2C=CC(=C3)F
InChIInChI=1S/C13H15FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2
InChIKeyVNEIHOLJEZRVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3-(piperidin-4-yl)-1H-indole: Core Specifications


6-Fluoro-3-(piperidin-4-yl)-1H-indole (CAS 76315-55-4) is a heterocyclic building block featuring a 1H-indole core with a fluorine substituent at the 6-position and a piperidin-4-yl moiety at the 3-position [1]. This compound belongs to the class of 3-(piperidin-4-yl)-1H-indoles, which have been extensively patented as 5-HT1F agonists for migraine [2] and as complement factor B inhibitors for renal diseases [3]. Key physicochemical identifiers include molecular formula C13H15FN2, molecular weight 218.27 g/mol, MDL Number MFCD04114735, and predicted boiling point of 391.8±42.0 °C with density of 1.190±0.06 g/cm³ .

6-Fluoro-3-(piperidin-4-yl)-1H-indole: Why Substitution Fails


In medicinal chemistry campaigns involving indolylpiperidine scaffolds, the specific position of the fluorine substituent is not interchangeable. Structure-activity relationship (SAR) studies on indolylpiperidinyl derivatives demonstrate that substituting fluorine at the 6-position of the indole ring produces distinct pharmacological outcomes compared to unsubstituted or alternative-position analogs [1]. Specifically, 6-fluoro substitution yields a measurable trade-off: enhanced in vivo activity in histamine H1 antagonism but reduced selectivity toward the 5-HT2 receptor relative to unsubstituted parent compounds [1]. Additionally, 5-fluoro substituted 3-(piperidin-4-yl)-1H-indoles are explicitly claimed as 5-HT1F agonists [2], while 6-fluoro congeners appear in distinct therapeutic patent classes (complement factor B inhibition [3]), indicating divergent intellectual property landscapes and biological target profiles that preclude simple analog substitution.

6-Fluoro-3-(piperidin-4-yl)-1H-indole: Quantitative Differentiation


H1 Antagonist In Vivo Activity & 5-HT2 Selectivity

In a systematic SAR study of indolylpiperidinyl benzoic acid derivatives evaluated as histamine H1 antagonists, substitution of fluorine specifically at the 6-position of the indole ring led to higher in vivo activity in the histamine-induced cutaneous vascular permeability assay compared to unsubstituted analogs, but this enhancement came at the cost of lower selectivity toward the 5-HT2 receptor [1].

Histamine H1 antagonism Structure-activity relationship in vivo cutaneous vascular permeability

α1B Adrenoceptor Antagonism: Affinity & Subtype Selectivity

In a series of indolylpiperidine derivatives evaluated for α1 adrenoceptor binding, Compound 12 — which incorporates the 6-fluoro-3-(piperidin-4-yl)-1H-indole core — demonstrated potent α1B adrenoceptor antagonism with Ki = 0.61 nM and approximately 40-fold selectivity for α1B over α1A adrenoceptors [1].

α1B adrenoceptor antagonism receptor binding affinity subtype selectivity

Physicochemical Profiles: 6-Fluoro vs. 5-Fluoro Isomers

The 6-fluoro-3-(piperidin-4-yl)-1H-indole (CAS 76315-55-4) and its 5-fluoro positional isomer (CAS 1176992-99) exhibit distinct physicochemical properties including predicted boiling point (391.8±42.0 °C vs. 388.6±35.0 °C for the 3-(piperidin-4-yl)-1H-indole unsubstituted core) and density (1.190±0.06 g/cm³ vs. 1.118±0.06 g/cm³) . The fluorine position also affects computed LogD values (LogD pH=7.4: -0.22 for 6-fluoro [1]), impacting chromatographic behavior and formulation properties.

Physicochemical properties positional isomer differentiation quality control

Supplier Purity Specifications & Differentiation

Commercial availability of 6-fluoro-3-(piperidin-4-yl)-1H-indole includes differentiated purity specifications across vendors. Suppliers including Leyan and Capotchem offer minimum purity of 98% (NLT 98%) , whereas other vendors such as AKSci and CymitQuimica provide 95% minimum purity grade material . Storage conditions also vary by supplier: ChemImpex specifies storage at 0-8°C , while AKSci recommends long-term storage in a cool, dry place .

purity specification supplier comparison quality assurance

6-Fluoro-3-(piperidin-4-yl)-1H-indole: Optimal Applications


α1B Adrenoceptor Antagonist Lead Optimization

Based on the demonstrated Ki of 0.61 nM and 40-fold α1B/α1A selectivity for derivatives incorporating the 6-fluoro-3-(piperidin-4-yl)-1H-indole core [1], this scaffold is optimally deployed in α1B-targeted drug discovery programs where subtype selectivity is a critical design parameter. The sub-nanomolar affinity provides a strong starting point for lead optimization campaigns targeting conditions modulated by α1B adrenoceptors, with the 40-fold selectivity window offering a quantifiable margin for further medicinal chemistry refinement.

H1 Antagonist Programs: Enhanced In Vivo Efficacy

SAR evidence demonstrates that 6-fluoro substitution on indolylpiperidinyl scaffolds confers higher in vivo activity in histamine-induced cutaneous vascular permeability assays relative to unsubstituted analogs [1]. This scaffold is therefore appropriate for antihistamine discovery programs prioritizing in vivo efficacy, provided that the documented reduction in 5-HT2 selectivity [1] is acceptable within the target product profile or can be mitigated through additional structural modifications.

Complement Factor B Inhibitor Synthesis

Patent literature explicitly claims piperidinyl-indole derivatives as complement factor B inhibitors for treating C3 glomerulopathy (C3G) and IgA nephropathy (IgAN) [1][2]. The 6-fluoro-3-(piperidin-4-yl)-1H-indole serves as a key building block within this therapeutic class. Procurement of this specific 6-fluoro regioisomer (rather than 5-fluoro or unsubstituted analogs) is essential for synthesizing patent-protected complement inhibitor scaffolds, as the fluorine position directly impacts target engagement and intellectual property positioning.

SAR Studies: Fluorine Position Effects

The distinct physicochemical profile of 6-fluoro-3-(piperidin-4-yl)-1H-indole compared to its 5-fluoro isomer and unsubstituted parent (ΔBP ≈ +3.2 °C; ΔDensity ≈ +0.072 g/cm³; LogD pH=7.4 = -0.22) [1][2] makes this compound valuable for systematic SAR investigations into how fluorine position modulates lipophilicity, metabolic stability, and target engagement. The differentiated LogD value in particular informs medicinal chemists about expected membrane permeability and protein binding characteristics relative to non-fluorinated or alternatively fluorinated congeners.

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